BenchChemオンラインストアへようこそ!

Relamorelin tfa

GHSR binding affinity ghrelin receptor Ki receptor occupancy

Relamorelin TFA (RM-131 TFA; BIM-28131 TFA; CAS 2863659-22-5) is the trifluoroacetate salt of a synthetic pentapeptide ghrelin analog that functions as a potent, selective, and centrally penetrant agonist of the ghrelin/growth hormone secretagogue receptor GHS-1a (GHSR). Its peptide sequence — H-Inp-(D)Bal-(D)Trp-Phe-Apc-NH₂ — incorporates non-natural amino acid residues that confer substantially enhanced receptor affinity, functional potency, plasma stability, and pharmacokinetic half-life compared to the endogenous ligand ghrelin.

Molecular Formula C45H51F3N8O7S
Molecular Weight 905.0 g/mol
Cat. No. B10828215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelamorelin tfa
Molecular FormulaC45H51F3N8O7S
Molecular Weight905.0 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C43H50N8O5S.C2HF3O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;3-2(4,5)1(6)7/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);(H,6,7)/t34-,35+,36+;/m0./s1
InChIKeyYKEWFQMJVBJGEJ-GTKQDQPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Relamorelin TFA for Research Procurement — Potency, Stability, and Clinical Differentiation of the Ghrelin Receptor Agonist RM-131


Relamorelin TFA (RM-131 TFA; BIM-28131 TFA; CAS 2863659-22-5) is the trifluoroacetate salt of a synthetic pentapeptide ghrelin analog that functions as a potent, selective, and centrally penetrant agonist of the ghrelin/growth hormone secretagogue receptor GHS-1a (GHSR) [1]. Its peptide sequence — H-Inp-(D)Bal-(D)Trp-Phe-Apc-NH₂ — incorporates non-natural amino acid residues that confer substantially enhanced receptor affinity, functional potency, plasma stability, and pharmacokinetic half-life compared to the endogenous ligand ghrelin [1]. Relamorelin TFA has advanced through multiple Phase 2 clinical trials for diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa, generating a body of clinical evidence on gastric emptying acceleration and symptom reduction that distinguishes it within the GHSR agonist class [1][2].

Why Relamorelin TFA Cannot Be Interchanged with Other Ghrelin Receptor Agonists in Research Protocols


Ghrelin receptor (GHS-1a) agonists span multiple chemical classes — peptidic (relamorelin, ipamorelin, pralmorelin/GHRP-2), small-molecule (anamorelin, ibutamoren/MK-677, capromorelin), and macrocyclic peptidomimetics (ulimorelin/TZP-101) — with binding affinities ranging over three orders of magnitude (Ki from 0.42 nM to >63 nM) [1]. These agents differ fundamentally in receptor residency time, signaling bias, metabolic stability, tissue penetration (central vs. peripheral), and route of administration, making simple potency-equivalent substitution impossible [1]. Critically, only relamorelin has demonstrated statistically significant acceleration of gastric emptying and reduction of vomiting frequency in multicenter, randomized, placebo-controlled Phase 2 trials in both type 1 and type 2 diabetic gastroparesis — a clinical evidence profile not replicated by anamorelin (approved only for cancer cachexia in Japan), ibutamoren, or ipamorelin [1][2]. The quantitative evidence below establishes the precise dimensions across which relamorelin TFA provides verifiable differentiation.

Relamorelin TFA — Quantified Differential Evidence Against Closest Ghrelin Receptor Agonist Comparators


GHS-1a Receptor Binding Affinity: Direct Head-to-Head Comparison Against Native Ghrelin and Cross-Class Benchmarking

Relamorelin binds to the human recombinant GHS-1a receptor expressed in CHO-K1 cells with a Ki of 0.42 ± 0.063 nM, approximately 3-fold higher affinity than native human ghrelin (Ki = 1.12 ± 0.17 nM) measured in the identical assay system [1]. By cross-study comparison, relamorelin's Ki of 0.42 nM exceeds the binding affinity of anamorelin (Ki = 0.70 nM), surpasses capromorelin by ~17-fold (Ki = 7 nM), outperforms ibutamoren by ~17-fold (pKi = 8.14; Ki ≈ 7.2 nM), and exceeds ipamorelin by approximately 150-fold (Ki = 63.4 nM in COS-7 cells) [1][2][3].

GHSR binding affinity ghrelin receptor Ki receptor occupancy

Functional Agonist Potency (EC50) in Calcium Mobilization: 6-Fold Greater Activation vs Native Ghrelin

In an in vitro calcium mobilization assay using CHO-K1 cells expressing the human GHS-1a receptor, relamorelin activates the receptor with an EC50 of 0.71 ± 0.09 nM, which is approximately 6-fold more potent than native human ghrelin (EC50 = 4.2 ± 1.2 nM) tested under identical conditions [1]. For comparator context, anamorelin exhibits an EC50 of 0.74 nM in a FLIPR assay (HEK293/GRLN cells), representing near-equivalent functional potency to relamorelin; ipamorelin shows markedly weaker functional activation (EC50 = 46.9 nM in BHK cells expressing GHS-R1a); and ibutamoren stimulates GH release from rat pituitary cells with an EC50 of 1.3 nM [2][3]. Importantly, the 6-fold potency advantage over the endogenous ligand is achieved without significant antagonist activity at concentrations up to 1,000 nM .

GHSR functional assay calcium mobilization EC50 receptor activation potency

In Vivo Reversal of Pharmacologically Induced Gastroparesis: 100-Fold Greater Potency than Ghrelin and 600–1,800-Fold Greater Potency than TZP-101/TZP-102

In a rat model of morphine-induced delayed gastric emptying, relamorelin was approximately 100-fold more potent than native human ghrelin in reversing gastroparesis [1]. In the same preclinical model, relamorelin demonstrated 600- to 1,800-fold greater potency than the macrocyclic peptidomimetic ghrelin agonists TZP-101 (ulimorelin) and TZP-102 [1]. Furthermore, in the rat postoperative ileus plus morphine model, relamorelin produced a greater effect on gastric emptying compared to anamorelin, ibutamoren, and ipamorelin when each was evaluated [1]. This in vivo potency hierarchy cannot be predicted from binding affinity or calcium mobilization EC50 alone, underscoring the contribution of pharmacokinetic durability and tissue distribution to the integrated pharmacodynamic response.

gastroparesis animal model morphine-induced gastric dysmotility in vivo potency comparison

Enzymatic Plasma Stability and Pharmacokinetic Half-Life: 12.6-Fold Longer Plasma Stability and ~10-Fold Prolonged Circulation Half-Life vs Native Ghrelin

Relamorelin exhibits substantially enhanced resistance to plasma peptidases. In rat plasma ex vivo, the half-life of relamorelin is 24 hours, compared to only 1.9 hours for native ghrelin, representing a 12.6-fold improvement in enzymatic stability . When administered intravenously, relamorelin's circulation half-life is prolonged approximately 10-fold compared to native ghrelin . In humans, relamorelin exhibited biphasic pharmacokinetics: an average half-life of ~4.5 hours across all dose groups in a single-ascending dose study, with a longer mean terminal half-life of ~19 hours observed at the 2400 μg dose — the only dose level with quantifiable plasma concentrations 24 hours post-administration [1]. No metabolites of relamorelin have been detected in vitro in human microsomes or hepatocytes, and only ~8% of the dose is excreted unchanged in urine, consistent with high metabolic stability [1].

peptide plasma stability pharmacokinetic half-life metabolic stability

Clinical Gastric Emptying Acceleration in Diabetic Gastroparesis: Meta-Analytic Mean Difference of −11.40 Minutes vs Placebo

A 2023 meta-analysis of five randomized controlled trials encompassing 1,033 participants (551 relamorelin, 482 placebo) demonstrated that relamorelin produced a statistically significant improvement in gastric emptying time with a mean difference of −11.40 minutes (95% CI: −19.61, −3.19; Z = 2.72, P = 0.006) compared to placebo [1]. In the diabetic gastroparesis subgroup, the mean difference was −8.43 minutes (95% CI: −13.47, −3.39; Z = 3.28, P = 0.001) [1]. In the pivotal Phase 2 trial (Lembo et al., 2016; N = 204), relamorelin 10 μg twice daily significantly accelerated gastric emptying (P < 0.03) and reduced vomiting frequency by approximately 60% versus placebo (P ≤ 0.033), with a gastric emptying half-time reduction of approximately 15 minutes [2]. In the Phase 2B trial (Camilleri et al., 2017; N = 393), relamorelin produced a 75% reduction in vomiting frequency from baseline and significantly accelerated gastric emptying by 12% compared to placebo across the 10 μg and 30 μg dose groups (P < 0.05) [3]. No comparable multi-trial, placebo-controlled clinical evidence exists for anamorelin, ibutamoren, ipamorelin, or capromorelin in the gastroparesis indication.

gastric emptying clinical trial diabetic gastroparesis prokinetic meta-analysis relamorelin

Cytochrome P450 Drug-Drug Interaction Liability: Minimal CYP Inhibition (IC50 >15 μM for All Major Isoforms) vs Anamorelin's CYP3A4 Substrate Dependence

Relamorelin was evaluated for inhibition of the five major cytochrome P450 isoforms most commonly implicated in clinical drug-drug interactions (DDIs). The IC50 values for inhibition of CYP3A4/5, CYP2A6, CYP2C8, CYP2C19, and CYP2D6 were all >15 μM [1]. At the highest clinically administered human dose (300 μg/day), the observed mean Cmax of 13 ng/mL corresponds to approximately 0.02 μM — roughly 750-fold below the CYP IC50 threshold, indicating negligible potential for metabolic DDI perpetration [1]. In contrast, anamorelin is a recognized substrate of CYP3A4, with clinically significant interactions documented with moderate CYP3A4 inhibitors (e.g., erythromycin, diltiazem, imatinib) that can elevate anamorelin plasma concentrations and increase adverse event risk [2][3]. Additionally, no metabolites of relamorelin have been detected in human microsomes or hepatocytes, and only ~8% of the dose is renally excreted, indicating that non-CYP-mediated clearance pathways predominate [1].

CYP450 inhibition drug-drug interaction metabolic clearance

Optimal Research and Industrial Application Scenarios for Relamorelin TFA Based on Quantitative Differentiation Evidence


Preclinical In Vivo Models of Diabetic or Drug-Induced Gastroparesis Requiring Maximal Prokinetic Potency

In rodent models of morphine-induced or diabetic gastroparesis, relamorelin TFA provides the highest documented in vivo potency among GHSR agonists (~100-fold vs ghrelin; 600–1,800-fold vs TZP-101/TZP-102), with a directionally superior gastric emptying effect compared to anamorelin, ibutamoren, and ipamorelin in the same model system [1]. The compound's 24-hour rat plasma stability supports sustained pharmacodynamic coverage with twice-daily subcutaneous dosing, avoiding the confounding of continuous infusion protocols required for native ghrelin [1].

Clinical or Translational GI Motility Research Requiring Human-Validated Endpoint Data

Relamorelin is the only GHSR agonist with a published meta-analysis (N = 1,033 across five RCTs) demonstrating statistically significant acceleration of gastric emptying (mean difference −11.40 min, P = 0.006) and reduction of vomiting frequency (~60–75%) in diabetic gastroparesis [2]. For research programs seeking a ghrelin pathway modulator with established clinical proof-of-concept in gastrointestinal motility endpoints, relamorelin TFA offers an evidence base that anamorelin (cancer cachexia only), ibutamoren, ipamorelin, and capromorelin lack in the gastroparesis indication [1][2].

Polypharmacology or Drug-Drug Interaction Screening Studies in Metabolic Disease Models

Relamorelin's CYP inhibition IC50 >15 μM for all five major isoforms — with a clinical Cmax (~0.02 μM) approximately 750-fold below this threshold — provides a clean metabolic interaction profile [1]. This contrasts with anamorelin, whose CYP3A4 substrate dependence introduces pharmacokinetic variability when co-administered with CYP3A4 inhibitors or inducers [3]. For researchers investigating ghrelin pathway pharmacology in diabetic models where concomitant medications (metformin, insulin, antihypertensives) are standard, relamorelin's minimal DDI liability reduces experimental noise from metabolic interactions [1][3].

Central Nervous System Ghrelin Receptor Pharmacology Studies Leveraging Blood-Brain Barrier Penetration

Relamorelin is a centrally penetrant GHSR agonist capable of crossing the blood-brain barrier [1]. This property supports its use in appetite regulation, neuroendocrine, and brain-gut axis research, where peripheral-restricted ghrelin mimetics (e.g., certain macrocyclic agonists) may fail to engage central GHSR populations mediating the full spectrum of ghrelin's effects on feeding behavior, growth hormone release, and autonomic function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Relamorelin tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.